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molecular formula C14H9Cl2FN2OS B8565084 3-Chloro-N-((3-Chloro-5-Fluorophenyl)Carbamothioyl)Benzamide

3-Chloro-N-((3-Chloro-5-Fluorophenyl)Carbamothioyl)Benzamide

Cat. No. B8565084
M. Wt: 343.2 g/mol
InChI Key: YBPKUYRTHFGMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266839B2

Procedure details

3-Chlorobenzoyl chloride (200 g, 1.14 mol) was dissolved in acetonitrile (4.5 L) and the reaction vessel containing this mixture was cooled in an ice/water bath. Potassium thiocyanate (122 g, 1.26 mol, 1.10 equiv) was added to the reaction mixture. The cooling bath was removed from the reaction vessel after 15 minutes and the resulting slurry was stirred at room temperature for approximately 1 hour. Next, 3-chloro-5-fluoroaniline (138 mL, 1.37 mol, 1.2 equiv) was added as a solution in acetonitrile (138 mL) over 5 minutes. The reaction mixture was then stirred at room temperature overnight and subsequently quenched with water (4.30 L), and then stirred at room temperature for 1 hour. The resulting solid was collected by filtration and rinsed with acetonitrile/water (1/1 mixture by volume, 780 mL). The solid was dried at 60° C. in vacuo to provide 390 g (99% yield) of the title compound as a solid. 1H NMR (DMSO-d6) δ 12.5 (s, 1H), 11.9 (s, 1H), 8.01 (t, 1H, J=1.8), 7.89 (d, 1H, J=7.8), 7.69 (m, 3H), 7.56 (t, 1H, J=7.8), 7.34 (dt, 1H, J=8.7, 1.8). HPLC: >99% purity at 23.73 min.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Name
Potassium thiocyanate
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
138 mL
Type
reactant
Reaction Step Three
Quantity
138 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[S-:11][C:12]#[N:13].[K+].[Cl:15][C:16]1[CH:17]=[C:18]([CH:20]=[C:21]([F:23])[CH:22]=1)[NH2:19]>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:13][C:12](=[S:11])[NH:19][C:18]1[CH:20]=[C:21]([F:23])[CH:22]=[C:16]([Cl:15])[CH:17]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
4.5 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Potassium thiocyanate
Quantity
122 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
138 mL
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)F
Name
Quantity
138 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting slurry was stirred at room temperature for approximately 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction vessel containing this mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed from the reaction vessel after 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
subsequently quenched with water (4.30 L)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed with acetonitrile/water (1/1 mixture by volume, 780 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried at 60° C. in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC(NC2=CC(=CC(=C2)F)Cl)=S)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 390 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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